molecular formula C8H6FN3 B2857973 3-(2-Fluorophenyl)-4H-1,2,4-triazole CAS No. 1505273-47-1

3-(2-Fluorophenyl)-4H-1,2,4-triazole

Cat. No.: B2857973
CAS No.: 1505273-47-1
M. Wt: 163.155
InChI Key: KHBZSRUEXQMPOS-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the triazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-4H-1,2,4-triazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole
  • 3-(2-Fluorophenyl)-1,2,4-thiadiazole
  • 3-(2-Fluorophenyl)-1,2,4-triazine

Uniqueness

3-(2-Fluorophenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both fluorine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZSRUEXQMPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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